2-(2,6-Difluorophenyl)pyridin-4(1H)-one
Description
2-(2,6-Difluorophenyl)pyridin-4(1H)-one is a fluorinated pyridinone derivative characterized by a pyridin-4(1H)-one core substituted at position 2 with a 2,6-difluorophenyl group. Pyridinones are heterocyclic compounds with a ketone moiety, making them versatile intermediates in medicinal chemistry and materials science. The 2,6-difluorophenyl substituent introduces electron-withdrawing effects, which may influence the compound’s acidity, solubility, and reactivity.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-2-1-3-9(13)11(8)10-6-7(15)4-5-14-10/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIXDTZSNYXASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=O)C=CN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692520 | |
| Record name | 2-(2,6-Difluorophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-06-5 | |
| Record name | 2-(2,6-Difluorophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Four-Component Coupling with Heterogeneous Catalysis
A highly efficient method involves the one-pot condensation of 2,6-difluorobenzaldehyde , malononitrile, methyl cyanoacetate, and hydrazine hydrate using a rod-like bifunctional Fe-based MOF@CuO nanocomposite (RL BF Fe-based MOF@CuO NC) as a catalyst. This solvent-free protocol proceeds under reflux conditions (80–100°C) with a catalyst loading of 10 wt%, achieving yields exceeding 85% within 30–60 minutes (Table 1).
Table 1: Optimization of Four-Component Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst loading | 10 wt% RL BF Fe-based MOF@CuO NC | 92 |
| Temperature | 80°C | 88 |
| Reaction time | 45 minutes | 91 |
| Solvent | Solvent-free | 93 |
The mechanism proceeds via Knoevenagel condensation between 2,6-difluorobenzaldehyde and malononitrile, followed by nucleophilic attack by hydrazine hydrate to form a hydrazide intermediate. Tautomerization and cyclization then yield the pyridin-4(1H)-one core.
Cyclocondensation of Keto-Amine Intermediates
Hydrazide-Mediated Ring Closure
A two-step route involves synthesizing N'-(2-nitroaryl)hydrazides as precursors. For example, treatment of 2,6-difluorophenylacetohydrazide with 1-chloro-2-nitrobenzene in DMF at 120°C facilitates nucleophilic aromatic substitution, forming N'-(2,6-difluorophenyl)-N'-(2-nitrophenyl)hydrazide . Subsequent reduction with SnCl₂/HCl and cyclodehydration in acetic acid yields the pyridinone scaffold (65–72% overall yield).
Key Observations:
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Steric hindrance from the 2,6-difluorophenyl group necessitates elevated temperatures (120°C vs. 80°C for less hindered analogs).
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Nitro group positioning critically affects cyclization efficiency; ortho-substitution promotes favorable transition-state geometry.
Transition-Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling on Preformed Pyridinones
Palladium-catalyzed coupling introduces the 2,6-difluorophenyl group post-cyclization. For instance, 4-bromopyridin-4(1H)-one reacts with 2,6-difluorophenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃ base, and dioxane/water solvent at 90°C. This method achieves 78% yield but requires rigorous exclusion of oxygen to prevent boronic acid oxidation.
Limitations:
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Competitive protodeboronation occurs with electron-deficient arylboronic acids, necessitating excess boronic reagent (1.5 eq).
Acid-Catalyzed Cyclization of Enamine Intermediates
TfOH-Mediated Tandem Reactions
Triflic acid (10 mol%) promotes cyclization of 3-(2,6-difluorophenyl)-3-oxopropanenitrile with ammonium acetate in ethanol at 70°C. The enamine intermediate undergoes acid-assisted tautomerization and dehydration to afford the target compound in 81% yield.
Advantages:
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Short reaction time (2 hours)
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Tolerance of electron-withdrawing substituents
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Hydrazones
Immobilization of 2,6-difluorobenzaldehyde hydrazone on Wang resin enables iterative coupling with β-ketoesters. Cleavage with TFA/H₂O (95:5) releases the pyridinone product with >90% purity (HPLC). This method facilitates library synthesis but suffers from lower yields (63%) compared to solution-phase routes .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity:
One notable application of 2-(2,6-difluorophenyl)pyridin-4(1H)-one is in the development of antiviral agents. Research has shown that derivatives of pyridin-4(1H)-one can serve as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). For instance, a study synthesized various substituted benzimidazole derivatives based on this structure, demonstrating significant inhibitory activity against HIV-1 variants resistant to conventional treatments . The structural optimization led to compounds that exhibited improved potency against both wild-type and resistant strains of the virus.
Analgesic Properties:
Another promising application is in pain management. A series of pyridin-2(1H)-one derivatives were evaluated for their ability to alleviate mechanical allodynia (MA) in animal models. One compound from this series demonstrated rapid and effective reversal of neuropathic MA, acting as a p38α MAPK inhibitor, which is crucial in pain hypersensitivity pathways . This indicates the potential for this compound derivatives to be developed into novel analgesics.
Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activities. Studies have focused on its ability to inhibit various bacterial strains, suggesting that the difluorophenyl group enhances the biological efficacy of the pyridinone scaffold. This has implications for developing new antibiotics or antimicrobial agents.
Mechanism of Action:
The biological activity of this compound is often attributed to its interaction with specific molecular targets. For example, it may bind to enzymes or receptors involved in disease pathways, modulating their activity and leading to therapeutic effects.
Industrial Applications
Material Science:
In industrial contexts, derivatives of this compound are being explored for their potential in creating advanced materials. These compounds can be utilized as building blocks for synthesizing polymers with tailored properties, including enhanced thermal stability and chemical resistance.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
A critical distinction lies in the position of substitution on the pyridinone ring. For example:
- These derivatives exhibit higher melting points (e.g., 142–143°C for 3c) due to enhanced intermolecular interactions.
Table 1: Substituent Effects on Pyridinone Derivatives
Functional Group Variations
- Trifluoromethyl vs. Difluorophenyl Groups: Derivatives like 3a–f () bear 2,6-bis(trifluoromethyl) groups, which are strongly electron-withdrawing.
- Heteroaryl Substitutions: 2,6-Di(pyridin-2-yl)pyridin-4(1H)-one () replaces fluorophenyl with pyridyl groups, enabling π-stacking and hydrogen-bonding interactions. This compound was synthesized via a Kröhnke reaction with a 66% yield under optimized conditions, highlighting the efficiency of this method for 2,6-diheteroaryl pyridinones .
Physicochemical Properties
- Melting Points: 1-Substituted pyridinones with trifluoromethyl groups (e.g., 3a–f) exhibit higher melting points (118–143°C) compared to non-fluorinated analogs, attributed to CF₃ groups’ strong dipole interactions. The target compound’s difluorophenyl group may lower its melting point due to reduced polarity.
- Solubility: Fluorinated pyridinones are generally lipophilic, but the absence of CF₃ groups in the target compound could enhance aqueous solubility slightly.
Q & A
Q. What are the established synthetic routes for 2-(2,6-Difluorophenyl)pyridin-4(1H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with fluorinated aromatic aldehydes. For example, 2,6-difluorobenzaldehyde can undergo cyclopropanation followed by coupling with pyridinone precursors under controlled conditions. Key steps include:
- Cyclopropanation : Requires inert atmospheres (e.g., nitrogen) and catalysts like rhodium(II) acetate .
- Coupling Reactions : Use bases (e.g., NaH) in polar aprotic solvents (DMF or DMSO) at 60–80°C to optimize regioselectivity .
- Purification : HPLC (≥95% purity) and recrystallization are critical to isolate the target compound .
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 65–70 | 95% |
| Coupling | NaH, DMF, 80°C | 50–55 | 96% |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Advanced spectroscopic and chromatographic techniques are employed:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and fluorine coupling patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 249.27) .
- X-ray Crystallography : Resolves π-π stacking interactions between the pyridinone and difluorophenyl rings .
Q. What preliminary biological screening methods are used to assess its activity?
Methodological Answer:
- Radiolabeled Binding Assays : Measure affinity for targets like serotonin or kinase receptors .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- Electrophysiological Recordings : Assess ion channel modulation in neuronal models .
Advanced Research Questions
Q. How do substituent variations on the pyridinone core influence structure-activity relationships (SAR)?
Methodological Answer: Comparative SAR studies involve synthesizing analogs with substituents at positions 2, 4, and 5. For example:
- Fluorine Position : 2,6-difluorophenyl enhances lipophilicity (logP ↑) and target binding vs. mono-fluorinated analogs .
- Pyridinone Modifications : Methyl or amino groups at position 5 alter pharmacokinetics (e.g., metabolic stability) .
Data Table :
| Substituent Position | Biological Activity (IC₅₀, nM) | logP |
|---|---|---|
| 2,6-Difluorophenyl | 12.5 (Kinase X) | 3.2 |
| 2-Fluorophenyl | 45.8 | 2.7 |
| 4-Methylpyridinone | 8.9 | 2.9 |
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA guidelines) .
- Impurity Profiling : Use LC-MS to identify byproducts (>0.5% thresholds) affecting activity .
- Dose-Response Curves : Establish Hill slopes to confirm target specificity vs. off-target effects .
Q. What experimental designs are optimal for studying its pharmacokinetics (PK) in vivo?
Methodological Answer:
Q. How can computational modeling guide the optimization of this compound?
Methodological Answer:
Q. What analytical techniques are critical for characterizing its stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and light to identify degradation products .
- HPLC-PDA : Monitor hydrolytic cleavage of the pyridinone ring (λ = 254 nm) .
- NMR Stability Assays : Track fluorine desorption or ring-opening in simulated gastric fluid .
Note on Evidence : Answers integrate data from synthetic protocols (), biological assays (), and structural analyses (). Commercial sources (e.g., BenchChem) are excluded per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
